![molecular formula C18H20F3N3O2 B1456668 {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid CAS No. 1311278-83-7](/img/structure/B1456668.png)
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid
説明
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Advanced Oxidation Processes for Environmental Remediation
One significant application area for related compounds involves advanced oxidation processes (AOPs) for environmental remediation. Compounds with similar structural characteristics have been studied for their degradation by AOPs, providing insights into pathways, by-products, and biotoxicity. For example, the degradation of acetaminophen, a compound requiring complex oxidative degradation methods, offers insights into how similar compounds might be broken down in aqueous media, revealing the potential environmental impact and treatment strategies (Qutob et al., 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Spectroscopic and Structural Analysis
Spectroscopic techniques provide valuable tools for the characterization of compounds, elucidating their structural and electronic properties. Research on novel substituted thiazolidin-4-ones, for instance, demonstrates how chloral interacts with amines to form various products, highlighting the importance of spectroscopic and structural analysis in understanding the reactions and properties of complex molecules (Issac & Tierney, 1996)[https://consensus.app/papers/synthesis-spectroscopic-structural-properties-novel-issac/ef7e0febec1c57bbb1e3b7303989c8e4/?utm_source=chatgpt].
Environmental Fate and Degradation Studies
Understanding the environmental fate and degradation pathways of chemical compounds is crucial for assessing their impact on ecosystems. Studies using LC-MS/MS techniques to investigate the degradation processes of nitisinone and its by-products shed light on the stability of these compounds under various conditions and their potential environmental impacts (Barchańska et al., 2019)[https://consensus.app/papers/lcmsms-study-degradation-processes-nitisinone-barchańska/1bb44ab3ae215d74b808dfc4820100e7/?utm_source=chatgpt].
Amyloid Imaging in Alzheimer's Disease Research
In the field of biochemistry and medical research, compounds with dimethylamino groups have been explored as ligands for amyloid imaging in Alzheimer's disease. These studies focus on developing radioligands for in vivo imaging of amyloid deposits in the brain, contributing to early detection and the evaluation of new therapies (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].
Antituberculosis Activity
The exploration of organotin complexes, including those with dimethylphenylamino groups, for their antituberculosis activity highlights the interdisciplinary nature of modern scientific research, bridging inorganic chemistry and pharmacology (Iqbal, Ali, & Shahzadi, 2015)[https://consensus.app/papers/antituberculosis-study-organotiniv-complexes-review-iqbal/8058bbe012fc5e2c9e3cc194378a3db2/?utm_source=chatgpt].
特性
IUPAC Name |
2-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)16-9-14(18(19,20)21)8-15(22-16)13-6-4-12(5-7-13)10-24(3)11-17(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMFUVGPYEAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)CN(C)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)
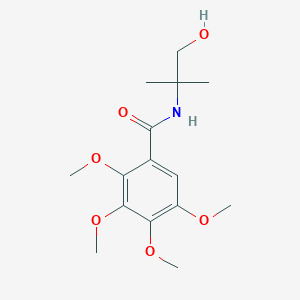
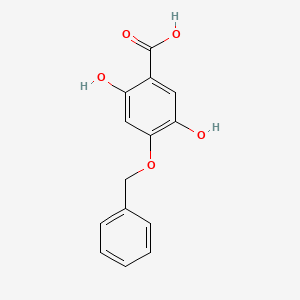
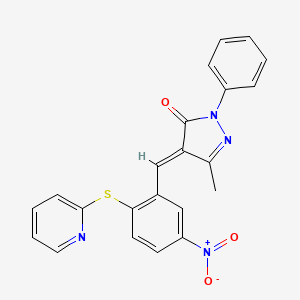
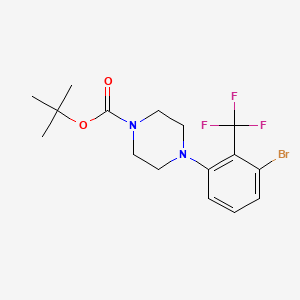
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)
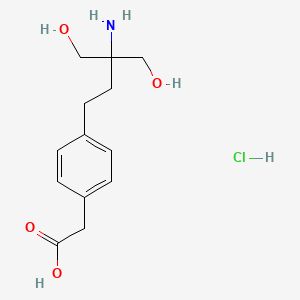
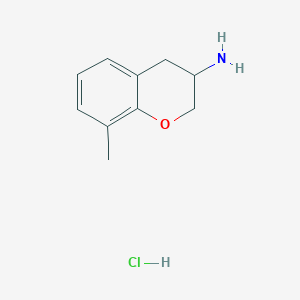
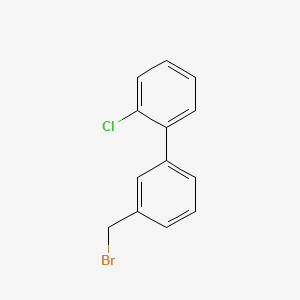
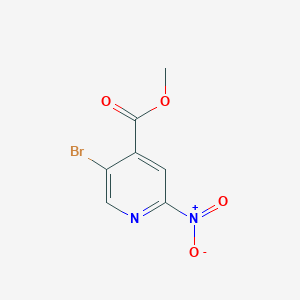
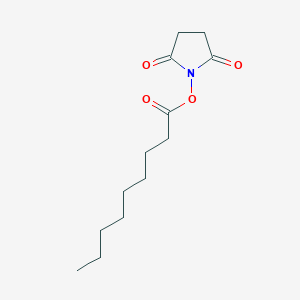
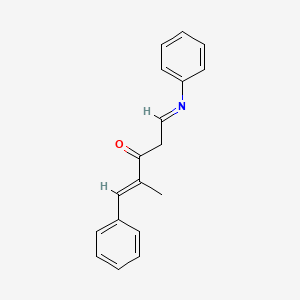
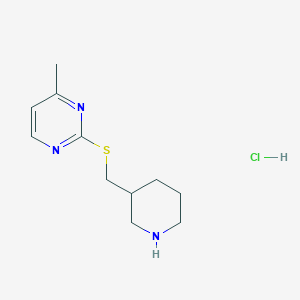
![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)